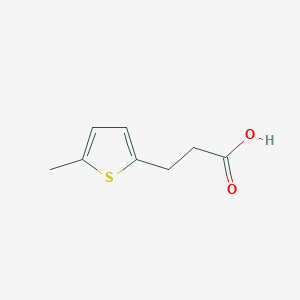

3-(5-Methyl-thiophen-2-yl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Methyl-thiophen-2-yl)-propionic acid is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Sensitizers for Solar Cell Applications

The compound 3-(5-Methyl-thiophen-2-yl)-propionic acid has been utilized in the development of organic sensitizers for solar cell applications. Research conducted by Kim et al. (2006) highlights the use of such organic sensitizers, which, when anchored onto TiO2 film, demonstrate high efficiency in converting incident photons to current. This study exemplifies the potential of thiophene derivatives in photovoltaic applications, offering a promising pathway for sustainable energy solutions (Kim et al., 2006).

Epitaxy in Organic Polymorphs

Mitchell et al. (2001) explored the role of thiophene derivatives, similar to this compound, in the selective nucleation and discovery of organic polymorphs. Their study indicates that these compounds can significantly influence the crystal growth and formation of polymorphs, revealing their importance in material science and crystal engineering (Mitchell et al., 2001).

Synthesis and Antimicrobial Activities

Patel et al. (2017) investigated derivatives of thiophene for their antimicrobial properties. The research highlights the synthesis of various thiophene-based compounds and their potential as antimicrobial agents. This application is particularly relevant in the development of new drugs and treatments for bacterial and fungal infections (Patel & Patel, 2017).

Supramolecular Dendrimers and Self-Assembly

The research by Percec et al. (2006) delves into the synthesis of dendrons and dendrimers using thiophene derivatives. These supramolecular structures have significant implications in the field of nanotechnology, particularly in the self-assembly of higher-order structures and their potential applications in various technological advancements (Percec et al., 2006).

Conjugated Polymers for Electrochromic Devices

McCullough and Ewbank (1997) found that certain thiophene derivatives exhibit unique chromism, changing color in response to different conditions. This property is crucial in the development of electrochromic devices, which have applications ranging from smart windows to energy-efficient displays (McCullough & Ewbank, 1997).

DNA-Binding Polymers

Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, highlighting its potential use in DNA binding and forming polyplexes. Such polymers are significant in gene therapy and the development of theranostic tools for medical applications (Carreon et al., 2014).

Anticancer Activities

El Rayes et al. (2019) focused on synthesizing compounds based on thiophene and evaluating their antiproliferative activities against various cancer cell lines. This research underscores the importance of thiophene derivatives in the development of new anticancer agents (El Rayes et al., 2019).

Solvent Selection in Molecular Systems

Walker et al. (2011) used thiophene derivatives to study solvent effects in molecular bulk heterojunction systems. Understanding these interactions is crucial for optimizing the performance of organic electronic devices (Walker et al., 2011).

Conducting Polymer Synthesis

Variş et al. (2006) synthesized soluble conducting polymers using thiophene derivatives. These polymers have potential applications in electrochromic devices, highlighting their versatility in electronic and display technologies (Variş et al., 2006).

Antimicrobial Evaluation of Novel Compounds

Gomha et al. (2018) synthesized novel triazolopyrimidines using thiophene derivatives and evaluated their antimicrobial properties. Their research contributes to the development of new antimicrobial agents (Gomha et al., 2018).

Eigenschaften

IUPAC Name |

3-(5-methylthiophen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSMIUCXAYRJPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2837117.png)

![2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2837119.png)

![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)

![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2837126.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)

![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2837132.png)

![2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2837133.png)

![3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2837138.png)

![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)